N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide
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Overview
Description
N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chlorophenyl group, often using a halogenation reaction.
Attachment of the cyanopyridinyl group: The 4-cyanopyridin-2-yl group is introduced through a nucleophilic substitution reaction.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the chlorophenyl group.
Reduction: Reduction reactions could target the nitrile group in the cyanopyridinyl moiety, converting it to an amine.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Use in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could involve:
Binding to a receptor: Modulating the activity of a receptor, such as a neurotransmitter receptor.
Inhibition of an enzyme: Blocking the activity of an enzyme involved in a biological pathway.
Interaction with DNA/RNA: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-4-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide
- N-(3-Chlorophenyl)-3-[(4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
Uniqueness
N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide may have unique properties such as:
- Specific binding affinity : Higher or more selective binding to a particular biological target.
- Enhanced stability : Greater chemical or metabolic stability compared to similar compounds.
- Improved pharmacokinetics : Better absorption, distribution, metabolism, and excretion profiles.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-16-4-1-5-17(10-16)23-19(25)24-8-2-3-15(12-24)13-26-18-9-14(11-21)6-7-22-18/h1,4-7,9-10,15H,2-3,8,12-13H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVJIWQOYEZRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)COC3=NC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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